N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a combination of benzothiophene rings, a chlorinated benzene ring, and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE include other benzothiophene derivatives and organochlorine compounds. Examples include:
Benzothiophene: A simpler structure without the additional functional groups.
Chlorobenzene: Contains a chlorinated benzene ring but lacks the benzothiophene core.
Difluoromethoxybenzene: Contains the difluoromethoxy group but lacks the benzothiophene core.
Uniqueness
The uniqueness of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C19H15ClF2N2O3S2 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClF2N2O3S2/c20-14-13-9(27-19(21)22)5-3-7-11(13)28-15(14)17(26)24-18-12(16(23)25)8-4-1-2-6-10(8)29-18/h3,5,7,19H,1-2,4,6H2,(H2,23,25)(H,24,26) |
InChI Key |
AKRBEKMFACUVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=C(C=CC=C4S3)OC(F)F)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.